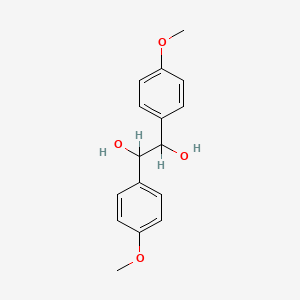

1,2-bis(4-methoxyphenyl)-1,2-ethanediol

Description

1,2-Bis(4-methoxyphenyl)-1,2-ethanediol (C₁₆H₁₈O₄, molecular weight: 274.31 g/mol), also known as dihydroanisoin, is a vicinal diol derivative with two para-methoxyphenyl groups attached to an ethanediol backbone . Key physical properties include a density of 1.205 g/cm³ and a boiling point of 456.8°C . The methoxy (-OCH₃) substituents are electron-donating, influencing its reactivity in photochemical reactions and interactions with biomolecules. This compound is synthesized via photocatalytic reductive coupling of p-anisaldehyde using gallium nitride (GaN) nanowires, achieving a 61% yield under optimized conditions .

Properties

CAS No. |

4464-76-0 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C16H18O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-18H,1-2H3 |

InChI Key |

RKRWHUXXTPLPAL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)O |

Synonyms |

dihydroanisoin |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most widely documented synthesis involves the reduction of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione using sodium borohydride (NaBH₄) in ethanol. The reaction proceeds via nucleophilic hydride transfer to the carbonyl carbons, yielding the diol with high stereoselectivity. Optimal conditions include a 1:2 molar ratio of diketone to NaBH₄, refluxing ethanol (78°C), and a reaction time of 4–6 hours, achieving yields exceeding 85%.

Mechanistic Insights :

Asymmetric Catalytic Reductions

Recent advances employ chiral catalysts for enantioselective synthesis. For example, a molybdenum(VI)-dioxo complex (MoO₂Cl₂) facilitates asymmetric reduction in the presence of thiourea-based ligands, achieving enantiomeric excess (ee) >90% under mild conditions (25°C, 12 hours). This method is critical for producing enantiopure diols used in pharmaceutical intermediates.

Acid-Catalyzed Dehydration and Cyclization

Hydrochloric Acid-Mediated Rearrangement

Treatment of this compound with concentrated HCl in methanol at 60°C for 3 hours induces dehydration, forming 2-(3-guaiazulenyl)-1,1-bis(4-methoxyphenyl)ethylene. While primarily a downstream modification, this reaction highlights the diol’s susceptibility to acid-catalyzed transformations, necessitating careful control of reaction conditions during purification.

Optimization Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl Concentration | 10% (v/v) | Maximizes dehydration |

| Temperature | 60°C | Minimizes side products |

| Reaction Time | 3 hours | Balances conversion and degradation |

Domino Reduction-Imine Formation-Cyclization-Oxidation Approach

Molybdenum-Catalyzed Domino Reactions

A one-pot synthesis leveraging a dioxomolybdenum(VI) catalyst (MoO₂Cl₂) converts nitroarenes and glycols into N-polyheterocycles, with the diol serving as a key intermediate. The process involves:

-

Reduction : Nitroarenes → amines.

-

Imine Formation : Reaction with glycol-derived aldehydes.

-

Cyclization : Intramolecular ring closure.

Advantages :

-

Atom Economy : Waste byproducts (e.g., water) are recycled.

Sequential Acylative Kinetic Resolution in Flow Systems

Horeau Amplification in Microreactors

C₂-symmetric (±)-1,2-syn-diols undergo kinetic resolution using a polystyrene-supported isothiourea catalyst (HyperBTM) in continuous flow. The method exploits Horeau amplification, where two successive resolutions enhance enantiopurity:

-

Step 1 : Selective acylation of one enantiomer.

-

Step 2 : Secondary resolution of the remaining substrate.

Performance Metrics :

| Metric | Value |

|---|---|

| Enantiomeric Excess | >95% ee |

| Space-Time Yield | 2.1 g·L⁻¹·h⁻¹ |

| Catalyst Reuse | >10 cycles |

Oxidative and Redox-Neutral Homocoupling Strategies

Photoredox-Mediated Homocoupling

Benzyl alcohols undergo oxidative coupling via synergistic photoredox catalysis (e.g., Ru(bpy)₃²⁺) and hydrogen atom transfer (HAT) agents (e.g., thiobenzoic acid). Key pathways:

-

Oxidative : Using pivalaldehyde as an electron acceptor.

-

Redox-Neutral : Employing benzaldehyde or iminium ions.

Reaction Outcomes :

| Condition | Product | Yield |

|---|---|---|

| Oxidative | 1,2-Diols | 68% |

| Redox-Neutral | 1,2-Diamines | 72% |

Comparative Analysis of Synthetic Methodologies

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| NaBH₄ Reduction | 85–90 | Industrial | High |

| Mo-Catalyzed Domino | 70–85 | Lab-scale | Moderate |

| Flow Kinetic Resolution | >95 ee | Pilot-scale | Low |

| Photoredox Coupling | 65–75 | Lab-scale | High |

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methoxyphenyl)-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4,4’-dimethoxybenzil using oxidizing agents like nitric acid or potassium permanganate.

Reduction: Further reduction can lead to the formation of 4,4’-dimethoxybenzyl alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used for catalytic reduction.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4,4’-dimethoxybenzil

Reduction: 4,4’-dimethoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-bis(4-methoxyphenyl)-1,2-ethanediol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-bis(4-methoxyphenyl)-1,2-ethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. Additionally, it can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The para-substituents on the phenyl rings significantly impact reaction outcomes. Comparisons with analogs include:

Key Insight : Methoxy substituents balance moderate yield with high selectivity, outperforming chloro analogs in favoring the photochemical reductive (PCR) pathway over hydrogenation .

Reduction Efficiency of Carbonyl Precursors

Reduction of diketones to diols using [Zn(BH₄)₂(2-MeOpy)] reveals substituent-dependent efficiency:

| Carbonyl Precursor | Product | Reduction Yield (%) |

|---|---|---|

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 97 |

| 1,2-Diphenyl ethane-1,2-dione | 1,2-Diphenyl ethane-1,2-diol | 94 |

Key Insight : Methoxy-substituted diketones achieve near-quantitative reduction, likely due to enhanced electron density facilitating hydride attack .

Natural Occurrence and Bioactivity

- 1-(4-Ethylphenyl)-1,2-ethanediol : Isolated from Enhalus acoroides (tropical seagrass), this ethyl-substituted analog lacks methoxy’s electron-donating effects, resulting in lower polarity and altered solubility .

Key Insight : Methoxy substitution enhances solubility and bioavailability compared to alkyl-substituted analogs, making it favorable for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 1,2-bis(4-methoxyphenyl)-1,2-ethanediol, and how can yield be optimized?

The compound is synthesized via photochemical reductive coupling (PCR) of aromatic aldehydes. For example, using p-anisaldehyde (4-methoxybenzaldehyde) with GaN nanowires (NWs) as photocatalysts under optimized conditions (e.g., vacuum-sealed quartz vessel, 24-hour reaction), a yield of 61% was achieved . Key parameters affecting yield include:

- Catalyst type : p-GaN NWs show higher recyclability and selectivity compared to n-GaN.

- Substrate electronic effects : Electron-rich aldehydes (e.g., p-anisaldehyde) enhance PCR selectivity over hydrogenation side reactions (selectivity ratio up to 6.1:1) .

- Reaction time and temperature : Prolonged reaction times (≥24 hrs) favor diol formation.

Q. What analytical methods are recommended for characterizing this compound and confirming its purity?

- Spectroscopy :

- Chromatography :

- HPLC : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Physical properties :

Advanced Research Questions

Q. How do electronic and steric factors influence reaction selectivity during synthesis?

The PCR/hydrogenation selectivity ratio is highly dependent on the electronic nature of the aldehyde substrate:

- Electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) reduce selectivity (2.3:1) due to competing hydrogenation pathways.

- Electron-rich aldehydes (e.g., p-anisaldehyde) increase selectivity (6.1:1) by stabilizing radical intermediates during PCR .

- Steric hindrance : Bulky substituents on the aldehyde may slow down coupling, favoring hydrogenation.

Q. What are the degradation pathways of this compound under oxidative conditions, and how can intermediates be characterized?

Under organic electrolysis, the diol undergoes oxidation to form 4-methoxybenzaldehyde and methyl 4-methoxybenzoate. Key steps include:

- Initial oxidation : Formation of a radical cation intermediate.

- Hydrogen transfer : Generates 4-methoxybenzyl alcohol as a transient species.

- Final products : Quantified via GC-MS or HPLC with electrochemical detection .

Table 1 : Degradation Products and Analytical Methods

| Intermediate/Product | Detection Method | Reference |

|---|---|---|

| 4-Methoxybenzaldehyde | GC-MS (m/z 136) | |

| Methyl 4-methoxybenzoate | HPLC (retention time 8.2 min) |

Q. Can computational modeling predict interactions of this compound with biological targets?

While direct studies are limited, in silico approaches (e.g., molecular docking, LigPlot+ analysis) have been applied to structurally similar diols. For example, 1,2-bis(4-fluorophenyl)-1,2-ethanediol showed binding to SARS-CoV-2 spike protein residues (e.g., ASN-437, TYR-453) . For the methoxy derivative:

- Methodology : Use DFT calculations to model electronic effects of methoxy groups on binding affinity.

- Validation : Compare predicted binding energies with experimental assays (e.g., surface plasmon resonance).

Q. What are potential applications in materials science, such as fluorescence or catalysis?

Though not directly studied, analogous tetraphenylethylene (TPE) derivatives exhibit aggregation-induced emission (AIE). Functionalizing the diol with sulfonate or hydroxyl groups (as in TPE derivatives ) could enable:

- AIE probes : For sensing or bioimaging.

- Catalytic supports : Immobilize metal nanoparticles via hydroxyl coordination.

Methodological Considerations

- Contradictions in data : and highlight substituent-dependent bioactivity and reactivity. The fluorophenyl analog binds viral proteins, while the methoxy derivative lacks direct evidence .

- Experimental design : For stability studies, combine accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.